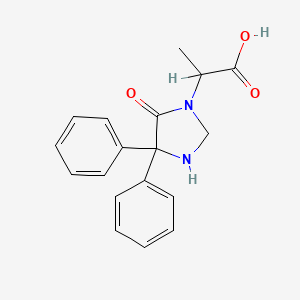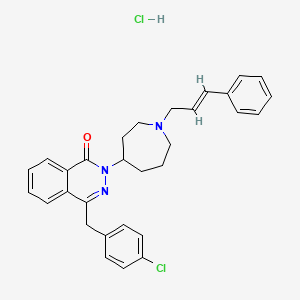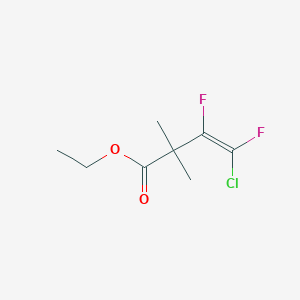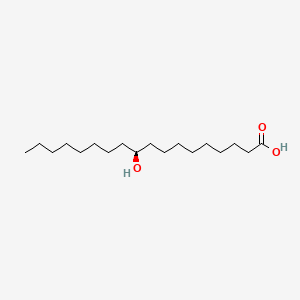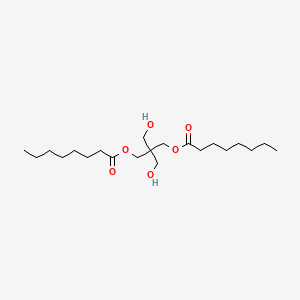
2,2-Bis(hydroxymethyl)-1,3-propanediyl dioctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(hydroxymethyl)-1,3-propanediyl dioctanoate is an organic compound that belongs to the class of esters. It is derived from 2,2-bis(hydroxymethyl)-1,3-propanediol, commonly known as pentaerythritol, and octanoic acid. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(hydroxymethyl)-1,3-propanediyl dioctanoate typically involves the esterification of 2,2-bis(hydroxymethyl)-1,3-propanediol with octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene or benzene to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of anhydrous ferrous sulfate as a catalyst has also been reported to be effective in the synthesis of diacetals from 2,2-bis(hydroxymethyl)-1,3-propanediol .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(hydroxymethyl)-1,3-propanediyl dioctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Bis(hydroxymethyl)-1,3-propanediyl dioctanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2-bis(hydroxymethyl)-1,3-propanediyl dioctanoate involves its ability to form stable ester linkages. These linkages can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. The compound’s ability to form stable complexes makes it useful in drug delivery systems where it can encapsulate and release active pharmaceutical ingredients in a controlled manner .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentaerythritol: The parent compound of 2,2-bis(hydroxymethyl)-1,3-propanediyl dioctanoate, used in the synthesis of polyurethanes and as a flame retardant.
Dipentaerythritol: A similar compound with additional hydroxyl groups, used in the production of alkyd resins and synthetic lubricants.
1,1,1-Tris(hydroxymethyl)ethane: Another polyol used in the synthesis of polyurethanes and as a cross-linking agent.
Uniqueness
This compound is unique due to its specific ester linkages, which provide it with distinct chemical properties. Its ability to form stable complexes and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
55680-37-0 |
|---|---|
Formule moléculaire |
C21H40O6 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
[2,2-bis(hydroxymethyl)-3-octanoyloxypropyl] octanoate |
InChI |
InChI=1S/C21H40O6/c1-3-5-7-9-11-13-19(24)26-17-21(15-22,16-23)18-27-20(25)14-12-10-8-6-4-2/h22-23H,3-18H2,1-2H3 |
Clé InChI |
GZJYBYBQDJAIJV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


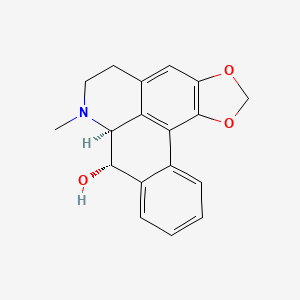
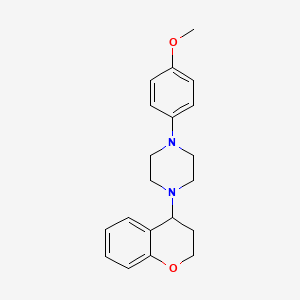
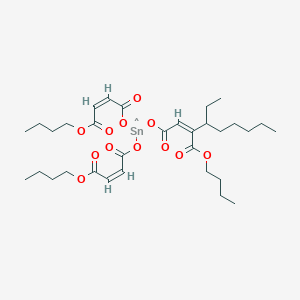
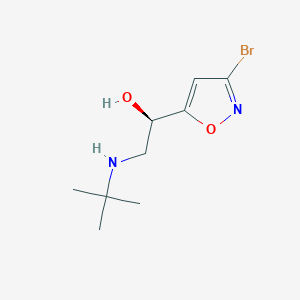
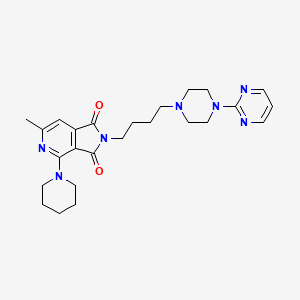
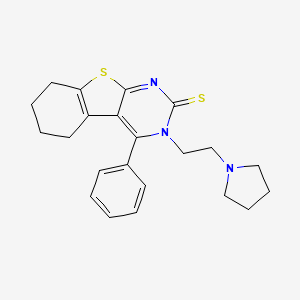

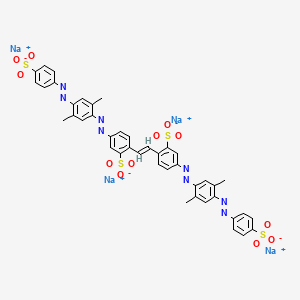
![2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B12719805.png)
